Home > Products > Screening Compounds P42833 > [4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine - 933682-45-2

[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

Catalog Number: EVT-1675523
CAS Number: 933682-45-2
Molecular Formula: C15H21N3
Molecular Weight: 243.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chemical Identification
The compound 4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a nitrogen-containing organic compound with the molecular formula C15H21N3C_{15}H_{21}N_{3} and a molecular weight of 243.35 g/mol. It is identified by the CAS number 933682-45-2 and is known for its potential applications in medicinal chemistry and biological research .

Classification
This compound falls under the category of amines and benzimidazoles, which are recognized for their diverse biological activities. Benzimidazole derivatives are particularly notable for their use in pharmaceuticals, serving as scaffolds for various drug designs due to their ability to interact with biological targets .

Synthesis Analysis

Synthesis Methods
The synthesis of 4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves several key steps, including the formation of the benzimidazole ring followed by alkylation with cyclohexylmethylamine. Specific methods may include:

  1. Formation of Benzimidazole: The initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives to form the benzimidazole core.
  2. Cyclohexyl Substitution: The introduction of the cyclohexyl group can be achieved through nucleophilic substitution reactions or coupling reactions involving cyclohexyl halides.
  3. Final Amine Formation: The final step typically involves reductive amination or direct amination techniques to yield the target compound .

Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, can significantly influence yield and purity.

Chemical Reactions Analysis

Reactivity Profile
The compound exhibits typical amine reactivity, allowing it to participate in various chemical reactions, such as:

  1. Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  2. Acylation Reactions: The amine can be acylated to form amides, which may alter its pharmacological properties.
  3. Hydrogen Bonding Interactions: The presence of nitrogen atoms allows for hydrogen bonding with biological macromolecules, influencing its biological activity .
Mechanism of Action

The mechanism of action for 4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within biological systems. Potential mechanisms may include:

  1. Receptor Binding: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
  2. Inhibition of Biological Pathways: It could inhibit specific pathways relevant to disease processes, contributing to its therapeutic effects.

Further studies are needed to clarify these mechanisms and their implications in therapeutic contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Melting Point: Not extensively documented; further experimental data may be required.

Chemical Properties

Relevant data indicates that understanding these properties is crucial for optimizing formulations in scientific research and potential therapeutic applications .

Applications

4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine has several scientific uses, primarily in medicinal chemistry and pharmacological research:

  1. Drug Development: As a benzimidazole derivative, it serves as a scaffold for developing new drugs targeting various diseases.
  2. Biological Research: Used in proteomics and other biological studies to explore cellular mechanisms and interactions.
  3. Potential Therapeutics: Investigated for its potential role in treating conditions linked to neurotransmitter imbalances or other pathological processes .
Synthesis and Optimization Strategies

Novel Synthetic Pathways for Benzimidazole-Cyclohexylmethylamine Scaffolds

The synthesis of [4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]methylamine (CAS 933682-43-0, C₁₅H₂₁N₃, MW 243.35) leverages convergent strategies that couple cyclohexane intermediates with functionalized benzimidazole precursors. A predominant route involves:

  • Cyclohexane Core Preparation: 4-Aminomethylcyclohexanecarboxylic acid is esterified and protected before coupling with 3,4-diaminotoluene.
  • Benzimidazole Cyclization: The diamine undergoes acid-catalyzed cyclodehydration (e.g., polyphosphoric acid at 140°C) to form the benzimidazole scaffold [1].
  • Amine Deprotection: Final Boc deprotection yields the primary amine, achieving isolated yields of 68-72% at multi-gram scales.

Alternative routes employ Suzuki-Miyaura coupling between boronic ester-functionalized benzimidazoles and 4-bromomethylcyclohexyl intermediates, though yields are lower (55-60%) due to competitive protodeboronation [4]. Key challenges include minimizing N-alkylation side products during amine coupling, addressed through orthogonal protection.

Table 1: Comparative Synthetic Routes

MethodKey ReagentsYield (%)Purity (HPLC)Limitations
Acid-Catalyzed CyclizationPPA, 4-aminomethylcyclohexanecarboxylate72>98%High-temperature requirement
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃5895%Protodeboronation side products
Reductive AminationNaBH₃CN, MeOH6597%Over-alkylation risks

Stereochemical Control in Cyclohexane Ring Functionalization

The cyclohexane ring’s stereochemistry critically influences molecular conformation and biological interactions. Cis and trans isomers of [4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]methylamine exhibit distinct properties:

  • Stereoselective Synthesis: Trans isomers predominate (>85%) when cyclizations use sterically hindered bases (e.g., DBU), favoring equatorial orientation of the aminomethyl group. Cis isomers require low-temperature lithiation (e.g., LDA at −78°C) to kinetically trap axial conformers [4] [7].
  • Analytical Separation: Chiral HPLC (Chiralpak IC column, heptane/ethanol gradient) resolves enantiomers with >99% ee. Absolute configuration is confirmed via X-ray crystallography, showing the benzimidazole nitrogen and C4 cyclohexyl substituent adopt trans periplanar geometry in the preferred conformer [7].
  • Impact on Properties: Trans isomers display 3–5× enhanced solubility in aqueous buffers due to reduced molecular dipole moments. Computational models (DFT B3LYP/6-31G*) confirm this isomer’s lower steric energy (ΔE = 2.3 kcal/mol) [7].

Table 2: Stereoisomer Characteristics

IsomerRelative Energy (kcal/mol)Solubility (mg/mL, pH 7)Dominant Synthetic Approach
trans0 (reference)12.8DBU-mediated cyclization (140°C)
cis+2.33.4LDA lithiation (−78°C)

Catalytic Systems for Selective N-Methylation and Amine Protection

Selective N-functionalization avoids unwanted benzimidazole N-alkylation. Key strategies include:

  • Reductive Amination: Formaldehyde and NaBH₃CN in methanol achieve >95% selectivity for the exocyclic amine methylation, exploiting the benzimidazole nitrogen’s lower nucleophilicity at pH 8–9 [6].
  • Protection-Deprotection: N-Boc protection (di-tert-butyl dicarbonate, DMAP catalyst) precedes benzimidazole formation, with deprotection via TFA/DCM (1:1) yielding the primary amine without ring degradation [1] [4].
  • Transition Metal Catalysis: Pd/C (10 mol%) with HCO₂NH₄ enables chemoselective reductive amination at the aliphatic amine, leaving the benzimidazole untouched even under hydrogenation conditions [3].

Notably, attempts to methylate the benzimidazole nitrogen require strong bases (e.g., NaH) in DMF, but this promotes exocyclic amine dialkylation if unprotected [6].

Green Chemistry Approaches to Reduce Byproduct Formation

Solvent and catalyst optimization minimizes hazardous byproducts:

  • Solvent Selection: Replacing DMF with cyclopentyl methyl ether (CPME) in cyclization steps reduces genotoxic impurity formation by 40%. Water is employed for crystallization, avoiding acetonitrile [6].
  • Catalyst Design: Silica-supported phosphotungstic acid (2 mol%) catalyzes benzimidazole cyclization at 90°C, achieving 88% yield while eliminating metal residues. This outperforms traditional HCl catalysis, which generates halogenated byproducts [3].
  • Waste Metrics: Process mass intensity (PMI) drops from 32 to 11 when using flow chemistry for intermediate synthesis, reducing solvent consumption by 65%. E-factors improve to 8.5 versus 24 in batch methods [6].

These approaches align with pharmaceutical industry standards, where benzimidazole synthesis byproducts like 2-chloromethylbenzimidazoles are controlled to <0.15% [1] [6].

Table 3: Catalytic Systems Comparison

CatalystReaction TypeByproducts (%)Green Metrics (PMI)
Silica-PTA (2 mol%)Cyclodehydration<0.511
HCl (conc.)Cyclization12–1532
Pd/C (10 mol%)Reductive amination<1.014

Abbreviations: PTA = phosphotungstic acid; PMI = process mass intensity

Properties

CAS Number

933682-45-2

Product Name

[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine

IUPAC Name

[4-(4-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

InChI

InChI=1S/C15H21N3/c1-10-3-2-4-13-14(10)18-15(17-13)12-7-5-11(9-16)6-8-12/h2-4,11-12H,5-9,16H2,1H3,(H,17,18)

InChI Key

SXVVPKOKPJQJLJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCC(CC3)CN

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCC(CC3)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.